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molecular formula C7H13ClO B8676404 2-(2-Chloroethyl)oxane

2-(2-Chloroethyl)oxane

Cat. No. B8676404
M. Wt: 148.63 g/mol
InChI Key: AYSXRXWFXGZRPR-UHFFFAOYSA-N
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Patent
US04906713

Procedure details

Dihydropyran (85 g, 1.01 moles) and 0.2 mL of concentrated HCl were added to a 500 mL 3-necked round-bottomed flask equipped with a magnetic stirrer, a thermocouple, a reflux condenser and a nitrogen bubbler. The mixture was cooled to 0° C., and then 2-chloro-ethan-1-ol (80.5 g, 1.01 moles) was added dropwise at a rate sufficient to maintain the temperature below 10° C. After the addition was complete (about 2 hr.), the mixture was allowed to warm to room temperature and stirred for 1 hr. The clear yellow solution was distilled under vacuum.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.Cl.[Cl:8][CH2:9][CH2:10]O>>[Cl:8][CH2:9][CH2:10][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
80.5 g
Type
reactant
Smiles
ClCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(about 2 hr.)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
DISTILLATION
Type
DISTILLATION
Details
The clear yellow solution was distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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